molecular formula C15H19NO4 B7554901 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid

Cat. No. B7554901
M. Wt: 277.31 g/mol
InChI Key: SAWLTXKXQVEETA-BQYQJAHWSA-N
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Description

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. It has been shown to increase calcium influx and stimulate the release of neurotransmitters such as dopamine and glutamate. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid also modulates the activity of ion channels and transporters, which may contribute to its overall effects.
Biochemical and Physiological Effects:
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurological diseases such as Parkinson's disease and Alzheimer's disease. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has also been shown to modulate the activity of ion channels and transporters, which may have implications for drug development.

Advantages and Limitations for Lab Experiments

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate various cellular processes. However, 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has limitations as well, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid research, including further studies on its mechanism of action and potential therapeutic applications. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid may have potential applications in the treatment of neurological diseases such as Parkinson's disease and Alzheimer's disease, as well as in drug development for ion channel and transporter modulation. Further studies are needed to fully understand the potential of 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid in these areas.
In conclusion, 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid is a synthetic compound that has potential applications in various scientific fields, including neuroscience and pharmacology. Its high affinity for the sigma-1 receptor and ability to modulate various cellular processes make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid can be synthesized through a multistep process involving the reaction of piperidine with furan-2-carboxylic acid, followed by the addition of acryloyl chloride and propanoic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has been studied for its potential applications in various scientific fields, including neuroscience and pharmacology. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neurotransmitter release. 3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has also been shown to modulate the activity of ion channels and transporters, which may have implications for drug development.

properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(8-7-13-5-3-11-20-13)16-10-2-1-4-12(16)6-9-15(18)19/h3,5,7-8,11-12H,1-2,4,6,9-10H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWLTXKXQVEETA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid

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